molecular formula C19H12ClF3N4O5S B11594280 4-chloro-N-[4-hydroxy-2,6-dioxo-1-phenyl-5-(trifluoromethyl)-2,5,6,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl]benzenesulfonamide

4-chloro-N-[4-hydroxy-2,6-dioxo-1-phenyl-5-(trifluoromethyl)-2,5,6,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl]benzenesulfonamide

Cat. No.: B11594280
M. Wt: 500.8 g/mol
InChI Key: ZOWHADDFZZEYNJ-UHFFFAOYSA-N
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Description

4-CHLORO-N-[2,4,6-TRIOXO-1-PHENYL-5-(TRIFLUOROMETHYL)-1H,2H,3H,4H,5H,6H,7H-PYRROLO[2,3-D]PYRIMIDIN-5-YL]BENZENE-1-SULFONAMIDE is a complex organic compound with a molecular formula of C20H14ClF3N4O5S This compound is characterized by the presence of a trifluoromethyl group, a pyrrolopyrimidine core, and a benzenesulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-CHLORO-N-[2,4,6-TRIOXO-1-PHENYL-5-(TRIFLUOROMETHYL)-1H,2H,3H,4H,5H,6H,7H-PYRROLO[2,3-D]PYRIMIDIN-5-YL]BENZENE-1-SULFONAMIDE involves multiple steps. One common method includes the reaction of 4-chlorobenzenesulfonyl chloride with a pyrrolopyrimidine derivative under controlled conditions . The reaction typically requires the use of a base such as triethylamine and an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

4-CHLORO-N-[2,4,6-TRIOXO-1-PHENYL-5-(TRIFLUOROMETHYL)-1H,2H,3H,4H,5H,6H,7H-PYRROLO[2,3-D]PYRIMIDIN-5-YL]BENZENE-1-SULFONAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the chloro or sulfonamide groups using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Amines or thiols in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

4-CHLORO-N-[2,4,6-TRIOXO-1-PHENYL-5-(TRIFLUOROMETHYL)-1H,2H,3H,4H,5H,6H,7H-PYRROLO[2,3-D]PYRIMIDIN-5-YL]BENZENE-1-SULFONAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-CHLORO-N-[2,4,6-TRIOXO-1-PHENYL-5-(TRIFLUOROMETHYL)-1H,2H,3H,4H,5H,6H,7H-PYRROLO[2,3-D]PYRIMIDIN-5-YL]BENZENE-1-SULFONAMIDE involves the inhibition of specific molecular targets, such as enzymes or receptors . The trifluoromethyl group enhances the compound’s binding affinity to its target, while the pyrrolopyrimidine core interacts with key amino acid residues. This interaction disrupts the normal function of the target, leading to the desired biological effect.

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-N-[1-(4-methylphenyl)-2,4,6-trioxo-5-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl]benzenesulfonamide
  • 4-Chloro-N-[1-(3,4-dimethylphenyl)-2,4,6-trioxo-5-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl]benzamide

Uniqueness

The uniqueness of 4-CHLORO-N-[2,4,6-TRIOXO-1-PHENYL-5-(TRIFLUOROMETHYL)-1H,2H,3H,4H,5H,6H,7H-PYRROLO[2,3-D]PYRIMIDIN-5-YL]BENZENE-1-SULFONAMIDE lies in its specific structural features, such as the trifluoromethyl group and the pyrrolopyrimidine core, which contribute to its distinct chemical and biological properties .

Properties

Molecular Formula

C19H12ClF3N4O5S

Molecular Weight

500.8 g/mol

IUPAC Name

4-chloro-N-[2,4,6-trioxo-1-phenyl-5-(trifluoromethyl)-7H-pyrrolo[2,3-d]pyrimidin-5-yl]benzenesulfonamide

InChI

InChI=1S/C19H12ClF3N4O5S/c20-10-6-8-12(9-7-10)33(31,32)26-18(19(21,22)23)13-14(24-16(18)29)27(17(30)25-15(13)28)11-4-2-1-3-5-11/h1-9,26H,(H,24,29)(H,25,28,30)

InChI Key

ZOWHADDFZZEYNJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C3=C(C(=O)NC2=O)C(C(=O)N3)(C(F)(F)F)NS(=O)(=O)C4=CC=C(C=C4)Cl

Origin of Product

United States

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